molecular formula C16H23NO3 B14412586 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-23-3

1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14412586
CAS No.: 84971-23-3
M. Wt: 277.36 g/mol
InChI Key: ZTJLEVPEXCQXBE-UHFFFAOYSA-N
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Description

1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound with a complex structure that includes a cyclopropylethyl group and a substituted phenyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with 1-cyclopropylethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Cyclopropylethyl (4-methoxy-3,5-dimethylphenyl)carbamate
  • 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)urea
  • 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)amide

Uniqueness: 1-Cyclopropylethyl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both cyclopropylethyl and ethoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

84971-23-3

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-cyclopropylethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-5-19-15-10(2)8-14(9-11(15)3)17-16(18)20-12(4)13-6-7-13/h8-9,12-13H,5-7H2,1-4H3,(H,17,18)

InChI Key

ZTJLEVPEXCQXBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OC(C)C2CC2)C

Origin of Product

United States

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